molecular formula C23H27NP+ B13330069 Phosphonium, [3-(dimethylamino)propyl]triphenyl- CAS No. 89207-40-9

Phosphonium, [3-(dimethylamino)propyl]triphenyl-

Cat. No.: B13330069
CAS No.: 89207-40-9
M. Wt: 348.4 g/mol
InChI Key: GLJPNKPBJUJJRV-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)propyl)triphenylphosphonium is a quaternary phosphonium salt that has garnered interest in various fields of chemistry and biology. This compound is known for its unique structure, which includes a triphenylphosphonium cation and a dimethylamino group attached to a propyl chain. It is commonly used in organic synthesis and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)propyl)triphenylphosphonium typically involves the reaction of triphenylphosphine with 1,3-dibromopropane, followed by the addition of dimethylamine. The process can be summarized in the following steps :

    Step 1: Triphenylphosphine is reacted with 1,3-dibromopropane in toluene at a temperature of 80°C for 5-6 hours. This results in the formation of (3-bromopropyl)triphenylphosphonium bromide.

    Step 2: The intermediate (3-bromopropyl)triphenylphosphonium bromide is then reacted with an aqueous solution of dimethylamine in methanol at 50°C for 10-14 hours. The final product, (3-(Dimethylamino)propyl)triphenylphosphonium bromide, is obtained after cooling, filtering, and drying.

Industrial Production Methods

Industrial production methods for (3-(Dimethylamino)propyl)triphenylphosphonium involve similar steps but are scaled up to handle larger quantities of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylamino)propyl)triphenylphosphonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted phosphonium salts.

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

    Wittig Reaction: Formation of alkenes.

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)propyl)triphenylphosphonium involves its ability to target and accumulate in mitochondria. The triphenylphosphonium cation facilitates the delivery of the compound to the mitochondria, where it can exert its effects. This targeting is primarily due to the lipophilic nature of the triphenylphosphonium group, which allows it to cross the mitochondrial membrane . Once inside the mitochondria, the compound can interfere with mitochondrial function, leading to effects such as inhibition of respiration and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    (3-(Dimethylamino)propyl)triphenylphosphonium bromide hydrobromide: Similar structure but includes a hydrobromide group.

    Triphenylphosphonium chloride: Lacks the dimethylamino group and has different reactivity and applications.

    Tetraphenylphosphonium chloride: Contains an additional phenyl group, altering its chemical properties and uses.

Uniqueness

(3-(Dimethylamino)propyl)triphenylphosphonium is unique due to its combination of a triphenylphosphonium cation and a dimethylamino group. This structure imparts specific reactivity and allows for targeted delivery to mitochondria, making it valuable in both synthetic chemistry and biological research .

Properties

IUPAC Name

3-(dimethylamino)propyl-triphenylphosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NP/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18H,12,19-20H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJPNKPBJUJJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NP+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400485
Record name Phosphonium, [3-(dimethylamino)propyl]triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89207-40-9
Record name Phosphonium, [3-(dimethylamino)propyl]triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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